molecular formula C7H13N3O2 B1523993 3-(diethoxymethyl)-4H-1,2,4-triazole CAS No. 33824-15-6

3-(diethoxymethyl)-4H-1,2,4-triazole

Cat. No.: B1523993
CAS No.: 33824-15-6
M. Wt: 171.2 g/mol
InChI Key: SOVTYEAZFLNKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Diethoxymethyl)-4H-1,2,4-triazole is a heterocyclic compound containing a triazole ring substituted with a diethoxymethyl group. Triazoles are known for their diverse biological activities and have been extensively studied for their applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diethoxymethyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diethoxymethylamine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Diethoxymethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler triazole compounds .

Scientific Research Applications

3-(Diethoxymethyl)-4H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(diethoxymethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, affecting their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Diethoxymethyl)-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The diethoxymethyl group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications that other triazole derivatives may not be able to fulfill .

Biological Activity

3-(Diethoxymethyl)-4H-1,2,4-triazole is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, providing a comprehensive overview based on recent research findings, case studies, and relevant data tables.

  • Molecular Formula : C8H14N4O2
  • Molecular Weight : 186.22 g/mol
  • CAS Number : 33824-15-6

The compound features a triazole ring which is known for its ability to participate in various biochemical interactions, making it a valuable scaffold in medicinal chemistry.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been shown to possess antibacterial and antifungal activities. A study highlighted that certain triazole derivatives were effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainActivity
This compoundS. aureusModerate
This compoundE. coliModerate

Anticancer Activity

The anticancer potential of triazole compounds has been widely studied. In vitro studies have indicated that some triazole derivatives exhibit cytotoxic effects on cancer cell lines. For example, compounds similar to this compound have shown promising results against leukemia cell lines with varying CC50 values .

CompoundCell LineCC50 (µM)
This compoundK562 (leukemia)13.6 ± 0.3
This compoundCCRF-SB (ALL)112 ± 19

The mechanism by which triazoles exert their biological effects often involves the inhibition of specific enzymes or pathways. For instance, some studies suggest that the antifungal activity of triazoles is due to their ability to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes . Additionally, the antioxidant properties of certain derivatives contribute to their anticancer effects by reducing oxidative stress in cells.

Case Studies

  • Ferroptosis Inhibition : A recent study identified novel triazole derivatives as potent inhibitors of ferroptosis—a regulated form of cell death associated with various diseases. Among these compounds was a derivative structurally similar to this compound which demonstrated significant inhibition of RSL3-induced ferroptosis in renal cancer cells .
  • Anticancer Screening : In another study focusing on the cytotoxicity of various triazoles against cancer cell lines, compounds structurally related to this compound exhibited promising antiproliferative effects against aggressive leukemia forms .

Properties

IUPAC Name

5-(diethoxymethyl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c1-3-11-7(12-4-2)6-8-5-9-10-6/h5,7H,3-4H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVTYEAZFLNKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=NC=NN1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(diethoxymethyl)-4H-1,2,4-triazole
Reactant of Route 2
3-(diethoxymethyl)-4H-1,2,4-triazole
Reactant of Route 3
3-(diethoxymethyl)-4H-1,2,4-triazole
Reactant of Route 4
3-(diethoxymethyl)-4H-1,2,4-triazole
Reactant of Route 5
3-(diethoxymethyl)-4H-1,2,4-triazole
Reactant of Route 6
3-(diethoxymethyl)-4H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.